Piperacillin is a semisynthetic penicillin derivative that has been extensively studied for its broad-spectrum antibacterial activity. It is particularly noted for its effectiveness against a range of bacteria that are resistant to other penicillins. Piperacillin's ability to combat serious bacterial infections, even in patients with compromised health conditions, makes it a valuable antibiotic in clinical settings12.
Piperacillin functions by inhibiting bacterial cell wall synthesis, which is a common mechanism of action for beta-lactam antibiotics. It specifically targets penicillin-binding proteins (PBPs), which are essential for maintaining the integrity of the bacterial cell wall. Piperacillin shows a high affinity for PBP-3, which is involved in septum formation during cell division. This inhibition leads to the formation of elongated cells or filaments, as the bacteria are unable to properly divide. Despite this, piperacillin does not inhibit peptidoglycan synthesis or cross-linking, indicating that it selectively impedes septum formation without affecting the growth of the cell wall4.
Piperacillin has been proven effective in treating serious infections, including septicemia, and is particularly useful in patients who have experienced toxicity from aminoglycosides or have renal failure. Its efficacy extends to a wide range of susceptible organisms, and it has been used successfully as a single-agent therapy in critically ill patients2. Piperacillin, in combination with tazobactam, has expanded its spectrum to include beta-lactamase-producing bacteria, making it a potent choice for polymicrobial infections and those caused by resistant strains38.
The pharmacokinetics of piperacillin have been studied to optimize dosing regimens, especially in patients undergoing continuous renal replacement therapy (CRRT). Studies have shown that piperacillin achieves sufficient exposure in both plasma and subcutaneous tissue to treat infections caused by Pseudomonas aeruginosa, a pathogen known for its resistance to many antibiotics. For more aggressive targets, continuous infusion of the drug may be necessary6.
Piperacillin's antibacterial spectrum is notably broad, encompassing gram-negative bacilli, gram-positive cocci, and anaerobic pathogens. It is more active against Enterobacteriaceae and Pseudomonas aeruginosa than carbenicillin and ticarcillin, and it retains activity against beta-lactamase-producing and some extended-spectrum beta-lactamase-producing Enterobacteriaceae57.
Microbiological studies have confirmed piperacillin's excellent in vitro action against a wide range of gram-positive and gram-negative microorganisms. Clinical studies have mirrored these findings, with piperacillin achieving high rates of clinical and bacteriological cure in patients with various infections9.
While piperacillin is generally well-tolerated, there is evidence that prolonged treatment with the antibiotic can lead to neuron cell death through mitochondrial dysfunction and oxidative damage. This highlights the importance of monitoring for potential side effects, especially in patients receiving long-term antibiotic therapy10.
CAS No.: 127414-85-1
CAS No.: 3715-10-4
CAS No.: 67579-73-1
CAS No.:
CAS No.: 1239908-48-5